VAP-1/SSAO Inhibitory Activity
5-Amino-1-benzyl-3-methylpyridin-2(1H)-one exhibits minimal inhibitory activity against Vascular Adhesion Protein-1 (VAP-1/SSAO), with an IC50 > 100,000 nM (>100 µM) in both rat and human enzyme assays. In contrast, optimized VAP-1 inhibitors from the same or related chemical series achieve IC50 values in the single-digit nanomolar range, representing a potency differential of >19,000-fold. This stark difference confirms the compound's utility is not as a potent biological probe but rather as a building block or SAR tool compound [1].
| Evidence Dimension | VAP-1/SSAO Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (rat VAP-1); IC50 > 100,000 nM (human VAP-1) |
| Comparator Or Baseline | Optimized VAP-1 inhibitor BDBM50262692: IC50 = 5.20 nM (rat VAP-1); Optimized VAP-1 inhibitor BDBM128993: IC50 = 32 nM (human VAP-1) |
| Quantified Difference | >19,230-fold lower potency vs. rat VAP-1 comparator; >3,125-fold lower potency vs. human VAP-1 comparator |
| Conditions | Inhibition of rat or human VAP-1 expressed in CHO cells using [14C]-benzylamine as substrate; 20-30 min preincubation; radiochemical detection |
Why This Matters
This data definitively excludes 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one from consideration as a VAP-1 inhibitor lead; its value lies in orthogonal applications such as synthetic intermediate or fragment library component.
- [1] BindingDB. BDBM50404889 (CHEMBL303714). VAP-1 Inhibition Data. 2024. View Source
